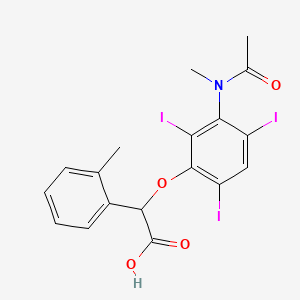
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that features a combination of aromatic rings, iodine atoms, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetamidation: The acetamido group can be introduced through the reaction of the iodinated compound with N-methylacetamide under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the iodinated acetamido compound with o-tolylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the acetamido group.
Reduction: Reduction reactions may target the iodine atoms or the acetamido group.
Substitution: Halogen atoms like iodine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated or deacetylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as imaging agents due to the presence of iodine, which is useful in radiographic imaging.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, such as anti-inflammatory or anticancer agents, given the bioactivity of similar structures.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. The iodine atoms could facilitate interactions with proteins or nucleic acids, while the acetamido group might enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)acetic acid: Lacks the o-tolyl group, which might affect its chemical reactivity and biological activity.
2-(3-(N-Methylacetamido)-2,4,6-diiodophenoxy)-2-(o-tolyl)acetic acid: Contains fewer iodine atoms, potentially altering its imaging properties and reactivity.
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid: The position of the tolyl group is different, which could influence its steric interactions and overall activity.
Uniqueness
The unique combination of functional groups in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23197-57-1 |
|---|---|
Molecular Formula |
C18H16I3NO4 |
Molecular Weight |
691.0 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C18H16I3NO4/c1-9-6-4-5-7-11(9)16(18(24)25)26-17-13(20)8-12(19)15(14(17)21)22(3)10(2)23/h4-8,16H,1-3H3,(H,24,25) |
InChI Key |
LRJORYLDOVGSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)N(C)C(=O)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
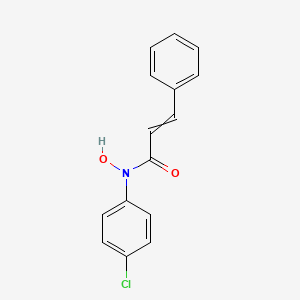

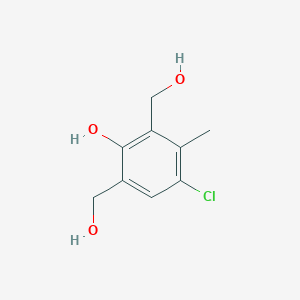
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
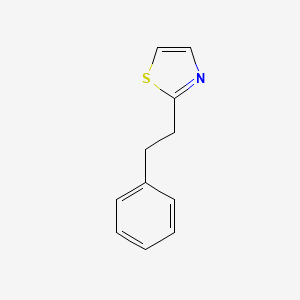
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)

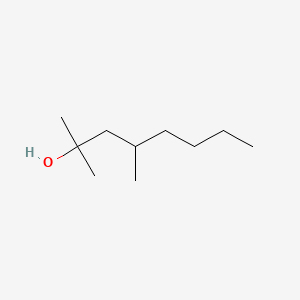
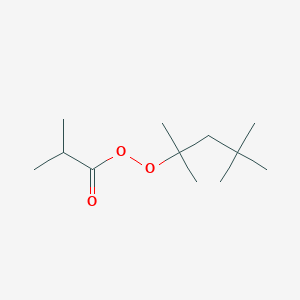

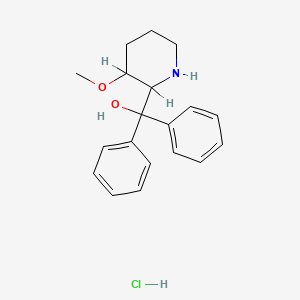
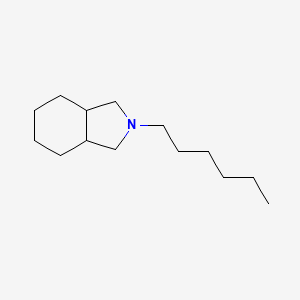
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
